1-Bromo-4-(methylsulfinyl)benzene

Asymmetric Synthesis Chiral Chromatography Stereoselective Catalysis

Standard aryl bromides or sulfides lack the stereoelectronic control needed for enantioselective synthesis. This para-substituted sulfoxide (CAS 934-71-4) provides a chiral, polar handle for metalation directing and diastereoselective cross-couplings. - **Chiral purity**: (S)-enantiomer [α]D20 -106.9 (99% ee) - quantifiable QC benchmark - **Dual reactivity**: Aryl bromide for Suzuki/Heck + sulfoxide for late-stage C-S activation - **Process reliability**: Crystalline solid (mp 86-87°C) vs. liquid sulfide; NMR marker (S-CH3 ~40-45 ppm) prevents over-oxidation to sulfone

Molecular Formula C7H7BrOS
Molecular Weight 219.1 g/mol
CAS No. 934-71-4
Cat. No. B1274105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(methylsulfinyl)benzene
CAS934-71-4
Molecular FormulaC7H7BrOS
Molecular Weight219.1 g/mol
Structural Identifiers
SMILESCS(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C7H7BrOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3
InChIKeyMPOPDYTWAYBUOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(methylsulfinyl)benzene Overview


1-Bromo-4-(methylsulfinyl)benzene (CAS 934-71-4), also known as 4-bromophenyl methyl sulfoxide, is a para-substituted aryl halide bearing a methylsulfinyl group. With a molecular formula of C7H7BrOS and a molecular weight of 219.10 g/mol, this compound exhibits a reported melting point of 78-80 °C or 86-87 °C depending on the analytical method and purity . It is a solid at ambient temperature and serves as a versatile intermediate in organic synthesis, offering both a reactive aryl bromide site for cross-coupling reactions and a polar, chiral sulfoxide functionality [1]. The compound exists as a racemic mixture unless otherwise specified, with both (R)- and (S)-enantiomers commercially available [2].

Supports enantioselective synthesis workflows with (R)- or (S)-enantiopure building block options
Aryl bromide handle compatible with Suzuki, Heck, and Sonogashira cross-coupling
Distinct 13C NMR sulfoxide shift supports oxidation-state monitoring in process chemistry
Crystalline solid form aids handling and purification compared to liquid sulfide analogs

Why Generic Substitution Fails


Substituting 1-bromo-4-(methylsulfinyl)benzene with simpler aryl bromides or alternative sulfur-containing building blocks introduces significant chemical and structural risks that undermine synthetic reproducibility and product purity. Unlike its sulfide (1-bromo-4-(methylthio)benzene) and sulfone (1-bromo-4-(methylsulfonyl)benzene) analogs, the sulfoxide moiety presents a chiral, polar functional group with distinct electronic and steric properties [1]. The sulfoxide group is a strong hydrogen-bond acceptor and can influence reaction regioselectivity and diastereoselectivity in subsequent transformations. Generic substitution fails because the oxidation state of sulfur dictates the compound's reactivity in cross-coupling reactions: sulfoxides can direct metalation and participate in stereoselective transformations that sulfides and sulfones cannot [2]. Furthermore, the precise melting point and crystallinity of the compound—varying between 78-80 °C and 86-87 °C depending on enantiomeric purity and polymorphic form—directly impact its handling, formulation, and purification in multi-step syntheses [3].

Sulfide analog Lacks sulfoxide chirality and stereodirecting ability; may not support asymmetric induction or oxidation-state tracking.
Sulfone analog Higher oxidation state, no chiral center; C-S bond too inert for selective activation, limiting orthogonal synthetic strategies.
Racemic mixture Cannot provide enantiomeric purity required for stereoselective transformations or chiral ligand development.

Quantitative Differentiation Evidence


Enantiomeric Purity and Optical Rotation

The (S)-enantiomer of 1-bromo-4-(methylsulfinyl)benzene exhibits a specific optical rotation of [α]D20 -106.9 (c 1.8, acetone) with 99% enantiomeric excess, compared to a literature value of [α]D20 -97.5 for the same enantiomer [1]. This 9.6% difference in reported rotation values underscores the sensitivity of the sulfoxide chiral center to purification conditions and the importance of using analytically characterized enantiopure material for asymmetric synthesis. The racemate shows no optical rotation ([α]D20 = 0). The (R)-enantiomer (CAS 28227-62-5) exhibits a corresponding positive rotation .

Optical Rotation
Head-to-head
(S)-enantiomer: [α]D20 -106.9 (99% ee) vs literature -97.5; racemate 0. Δ -9.4 units (9.6% more negative).
Supports enantiomer-attribution review in asymmetric synthesis.
Characterization conditions may differ; verify batch-specific optical rotation data.
Asymmetric Synthesis Chiral Chromatography Stereoselective Catalysis

Melting Point and Polymorph Variability

Two distinct melting point ranges are reported for 1-bromo-4-(methylsulfinyl)benzene: 78-80 °C from multiple vendor and database sources, and 86-87 °C from the authoritative CAS Common Chemistry registry [1]. This 7-8 °C discrepancy is not merely a measurement artifact but reflects differences in enantiomeric composition (racemic versus enantiopure) and/or polymorphic forms. The (S)-enantiomer specifically melts at 77-78 °C, lower than the CAS-reported value for the unspecified material [2]. In contrast, the sulfide analog 1-bromo-4-(methylthio)benzene is a liquid at room temperature (mp -16 °C), and the sulfone analog 1-bromo-4-(methylsulfonyl)benzene melts at 105-107 °C .

Melting Point
Head-to-head
Target racemic 78-80 °C / CAS 86-87 °C; (S)-77-78 °C. Sulfide -16 °C; sulfone 105-107 °C. Sulfoxide mp 94-102 °C above sulfide, 19-29 °C below sulfone.
Supports solid-form consistency and polymorph identification.
Polymorph-dependent; confirm supplier-reported melt data.
Polymorph Screening Solid-State Characterization Process Chemistry

X-Ray Crystal Structure Confirmation

X-ray crystallography has been used to characterize the title compound for the first time, with updated 1H NMR, 13C NMR, and IR spectroscopic data reported [1]. The crystal structure (CIF data available) confirms the para-substitution pattern and the pyramidal geometry at the sulfoxide sulfur atom. This structural authentication is absent for many commercial samples of related sulfides and sulfones, which are often characterized only by NMR and MS [2]. The availability of a definitive crystal structure provides an unambiguous reference for polymorph identification and computational modeling.

Crystal Structure
Class-level
Single-crystal XRD solved; CIF deposited; full NMR/IR assignment updated.
Supports structural identity verification for regulatory context.
Crystallographic data available for independent review.
Crystallography Structure Elucidation Quality Control

13C NMR Chemical Shift Differentiation

A systematic 13C NMR study of 33 methyl phenyl sulfides, sulfoxides, and sulfones revealed characteristic chemical shift patterns that distinguish the sulfoxide oxidation state [1]. For 1-bromo-4-(methylsulfinyl)benzene, the methyl carbon attached to sulfur appears at approximately δ 40-45 ppm, while the corresponding sulfide methyl resonates near δ 15-20 ppm, and the sulfone methyl near δ 45-50 ppm [2]. The aromatic carbons ortho to the sulfoxide group experience a deshielding effect of 5-8 ppm relative to the sulfide, enabling unambiguous oxidation-state identification by routine 13C NMR. 1H NMR of the target compound in CDCl3 shows characteristic aromatic doublets at δ 7.33-7.31 (m, 3H) and δ 6.77-6.75 (d, J=9.5 Hz) [3].

13C NMR S-CH3
Reported
Sulfoxide S-CH3 ~40-45 ppm; sulfide ~15-20 ppm; sulfone ~45-50 ppm. ~20-30 ppm deshielding vs sulfide.
Supports oxidation-state monitoring in process chemistry.
Routine 13C NMR can reduce reliance on HPLC-MS for oxidation control.
NMR Spectroscopy Analytical Method Development Reaction Monitoring

Suzuki-Miyaura Reactivity: Sulfoxide vs Sulfone

1-Bromo-4-(methylsulfinyl)benzene participates in Suzuki-Miyaura cross-coupling reactions via its aryl bromide moiety, enabling the introduction of diverse aryl and heteroaryl groups . Unlike the corresponding sulfone (1-bromo-4-(methylsulfonyl)benzene), the sulfoxide group can also serve as a stereodirecting element or participate in C-S bond cleavage under specific palladium-NHC catalysis [1]. Diastereomeric mixtures of bromo sulfoxides exhibit stereoselective coupling behavior: the cis-isomer undergoes Suzuki coupling while the trans-isomer remains unreactive, a selectivity pattern not observed with sulfones or sulfides [2].

Suzuki Coupling
Class-level
Stereoselective coupling possible; C-S cleavage under Pd-NHC (yields up to 96% for related sulfoxides). Sulfone inert, sulfide oxidation-prone.
Supports orthogonal synthetic strategy design.
Stereoselectivity highly condition-dependent; verify under target reaction parameters.
Cross-Coupling Palladium Catalysis C-C Bond Formation

Validated Application Scenarios


Asymmetric Synthesis and Chiral Ligand Development

Procurement of enantiopure (R)- or (S)-1-bromo-4-(methylsulfinyl)benzene is essential for laboratories developing chiral sulfoxide ligands for asymmetric catalysis or preparing enantiomerically pure pharmaceutical intermediates. The well-documented specific rotation of [α]D20 -106.9 for the (S)-enantiomer (99% ee) provides an immediate quality benchmark that generic racemic material cannot satisfy [1]. Researchers using the (S)-enantiomer as a starting material for chiral sulfinyl auxiliaries or as a substrate in stereoselective cross-coupling reactions rely on this quantitative optical purity data to ensure reproducible diastereoselectivity [2].

Pharmaceutical Process Chemistry and Solid-Form Control

In pharmaceutical process development, the crystalline, solid nature of 1-bromo-4-(methylsulfinyl)benzene (mp 78-80 °C or 86-87 °C) offers superior handling and purification characteristics compared to its liquid sulfide counterpart (mp -16 °C) [1]. The compound's well-defined melting point and X-ray crystal structure enable robust polymorph control and identity verification, critical for generating regulatory-compliant impurity standards and reference materials. Procurement specifications should explicitly include melting point range and crystallinity confirmation to avoid batch failures due to amorphous or polymorphically contaminated material [2].

NMR Oxidation-State Monitoring

Analytical chemistry and process R&D groups can leverage the distinct 13C NMR chemical shift signature of 1-bromo-4-(methylsulfinyl)benzene (S-CH3 at ~40-45 ppm) as a quantitative marker to monitor selective sulfide-to-sulfoxide oxidations and to detect over-oxidation to sulfone (S-CH3 at ~45-50 ppm) [1]. This spectroscopic differentiation, validated across 33 methyl phenyl sulfur compounds, provides a non-destructive, routine QC method that reduces reliance on HPLC-MS and shortens batch release time in kilo-lab and pilot-plant settings [2].

Orthogonal Dual-Functionality in Synthesis

Medicinal chemistry and total synthesis programs benefit from 1-bromo-4-(methylsulfinyl)benzene as a building block that offers two distinct and orthogonal reactive handles: a standard aryl bromide for Suzuki, Heck, or Sonogashira couplings, and a sulfoxide group capable of stereodirection, C-S bond cleavage under Pd-NHC catalysis, or late-stage functionalization [1]. This dual functionality enables convergent synthetic strategies where the sulfoxide group remains inert during initial cross-coupling steps but can be selectively activated later, a capability not available with sulfide (oxidation-sensitive) or sulfone (C-S bond too inert) analogs [2].

Application
Selection Property
Validation Focus
Asymmetric synthesis & chiral ligand R&D
Enantiomeric purity documentation
Optical rotation and ee verification
Pharmaceutical process chemistry & solid-form control
Solid-state characterization
Polymorph and melting-point consistency
Oxidation-state monitoring by NMR
Characteristic 13C NMR shift
Sulfide-to-sulfoxide conversion verification
Orthogonal dual-functionality in synthesis
Aryl bromide and sulfoxide handles
Sequential cross-coupling and C-S cleavage

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